molecular formula C16H15N3O3 B11635233 2-(3-Nitro-4-propoxyphenyl)imidazo[1,2-a]pyridine

2-(3-Nitro-4-propoxyphenyl)imidazo[1,2-a]pyridine

Cat. No.: B11635233
M. Wt: 297.31 g/mol
InChI Key: CAMTZVIHNVNLPM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitro-4-propoxyphenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization. One common method involves the use of 2-aminopyridine and 3-nitro-4-propoxybenzaldehyde under acidic conditions to form the desired imidazo[1,2-a]pyridine scaffold .

Industrial Production Methods

Industrial production methods for this compound often employ multicomponent reactions, which are efficient and cost-effective. These methods may involve the use of catalysts such as transition metals or metal-free conditions to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitro-4-propoxyphenyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different functional groups attached to the phenyl ring or the imidazo[1,2-a]pyridine core .

Scientific Research Applications

2-(3-Nitro-4-propoxyphenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Nitro-4-propoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Nitro-4-propoxyphenyl)imidazo[1,2-a]pyridine is unique due to the presence of the nitro and propoxy groups, which confer distinct electronic and steric properties. These modifications can enhance its interaction with specific biological targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C16H15N3O3

Molecular Weight

297.31 g/mol

IUPAC Name

2-(3-nitro-4-propoxyphenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C16H15N3O3/c1-2-9-22-15-7-6-12(10-14(15)19(20)21)13-11-18-8-4-3-5-16(18)17-13/h3-8,10-11H,2,9H2,1H3

InChI Key

CAMTZVIHNVNLPM-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=CN3C=CC=CC3=N2)[N+](=O)[O-]

Origin of Product

United States

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